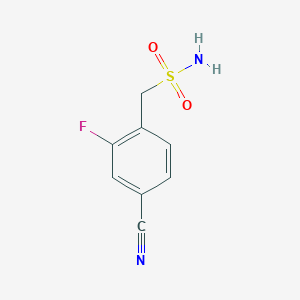

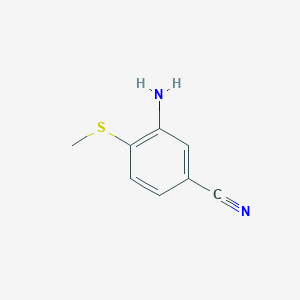

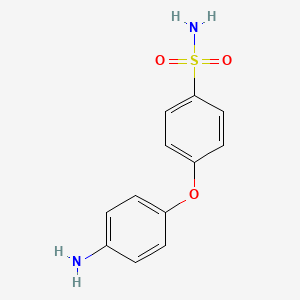

![molecular formula C10H18N4O B1524012 1-{5-[(Dimetilamino)metil]-1,2,4-oxadiazol-3-il}ciclopentan-1-amina CAS No. 1311318-30-5](/img/structure/B1524012.png)

1-{5-[(Dimetilamino)metil]-1,2,4-oxadiazol-3-il}ciclopentan-1-amina

Descripción general

Descripción

“1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine” is a chemical compound with the molecular weight of 283.2 . It is typically in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is N-{[3-(1-aminocyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N-dimethylamine dihydrochloride . The InChI code for this compound is 1S/C10H18N4O.2ClH/c1-14(2)7-8-12-9(13-15-8)10(11)5-3-4-6-10;;/h3-7,11H2,1-2H3;2*1H .Physical and Chemical Properties Analysis

This compound is a powder . . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Investigación en Proteómica

Este compuesto se utiliza en proteómica, el estudio de los proteomas y sus funciones. Específicamente, sirve como un estándar de referencia en las pruebas farmacéuticas para asegurar resultados precisos . Su papel en la proteómica es crucial para comprender las interacciones, funciones y estructuras de las proteínas, lo que puede llevar al descubrimiento de nuevos fármacos y estrategias terapéuticas.

Química Verde

En el campo de la química verde, este compuesto forma parte de los esfuerzos para desarrollar reemplazos no tóxicos para los disolventes apróticos polares comunes . Sus derivados, como el 5-(dimetilamino)-2-metil-5-oxopentanoato de metilo, han recibido atención por su potencial como alternativas más seguras en diversos procesos químicos, lo que se alinea con los objetivos de sostenibilidad.

Ciencia de las Membranas

Los derivados del compuesto también se exploran en la ciencia de las membranas. Se utilizan como disolventes en la producción de membranas, lo cual es esencial para las tecnologías de filtración y separación . El uso de disolventes no tóxicos es particularmente importante en este campo para reducir el impacto ambiental y mejorar la seguridad.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-14(2)7-8-12-9(13-15-8)10(11)5-3-4-6-10/h3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGRNRVEULOOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=NO1)C2(CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

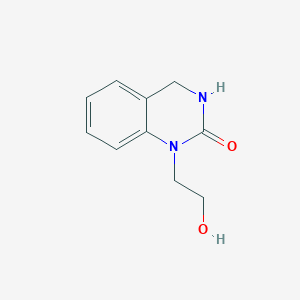

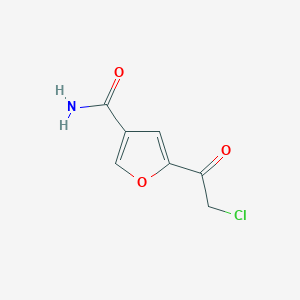

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)

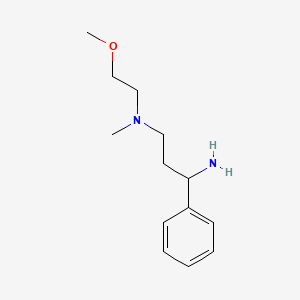

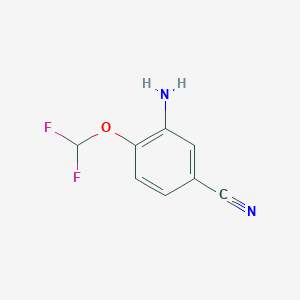

![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)

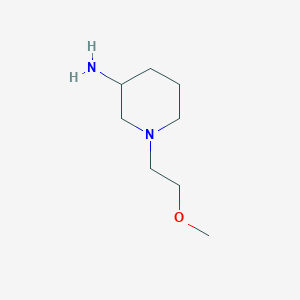

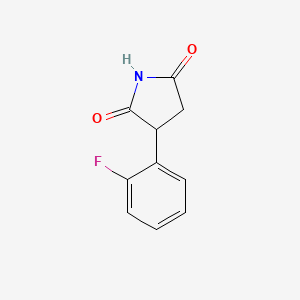

![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)

![{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol](/img/structure/B1523952.png)